Gatifloxacin hydrochloride
CAS No.: 160738-57-8
VCID: VC0193960
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Gatifloxacin hydrochloride is a fluoroquinolone antibiotic with broad-spectrum antibacterial activity . It is effective against both Gram-positive and Gram-negative bacteria . Gatifloxacin functions by blocking bacterial DNA replication through binding to DNA gyrase and topoisomerase IV, enzymes necessary for bacterial cell division . This mechanism differs from that of aminoglycoside, macrolide, and tetracycline antibiotics, so gatifloxacin may be effective against pathogens resistant to those drugs, and vice versa . It is used to treat bacterial conjunctivitis . Gatifloxacin is a synthetic, broad-spectrum 8-methoxyfluoroquinolone antibacterial agent . The presence of the methoxy group at the C-8 position improves its antibacterial activity . Gatifloxacin is available in oral, intravenous, and ophthalmic formulations . Brand names for gatifloxacin include Zymar and Zymaxid . While the search results do not specifically mention similar chemical compounds, other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin share a similar mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, and are also used to treat a variety of bacterial infections . |
---|---|
CAS No. | 160738-57-8 |
Product Name | Gatifloxacin hydrochloride |
Molecular Formula | C19H22FN3O4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) |
Standard InChIKey | XUBOMFCQGDBHNK-UHFFFAOYSA-N |
SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Canonical SMILES | CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F |
Synonyms | 1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid AM 1155 AM-1155 BMS 206584 BMS-206584 BMS206584 CG 5501 gatifloxacin gatifloxacine Tequin Zyma |
PubChem Compound | 17956339 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume